(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462220
InChI: InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1
SMILES: CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol

(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide

CAS No.:

Cat. No.: VC13462220

Molecular Formula: C17H27N3O

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide -

Specification

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
IUPAC Name (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1
Standard InChI Key POTNTNYJJFONTH-LYKKTTPLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide, reflects its stereochemistry and functional groups. Key properties include:

PropertyValue
Molecular FormulaC₁₇H₂₇N₃O
Molecular Weight289.4 g/mol
SMILESCC(C)C@@HN
InChIKeyPOTNTNYJJFONTH-LYKKTTPLSA-N

The (2S) configuration at the alpha-carbon of the butanamide chain is critical for potential stereoselective interactions with biological targets . The benzyl-pyrrolidine moiety enhances lipophilicity, which may influence blood-brain barrier permeability.

Synthesis and Optimization

Reaction Pathways

The synthesis involves three primary steps:

  • Pyrrolidine Functionalization: Benzylation of pyrrolidin-3-ylmethanamine via nucleophilic substitution.

  • Amide Coupling: Reaction of (S)-2-amino-3-methylbutanoic acid with the functionalized pyrrolidine using carbodiimide-based reagents (e.g., EDC, HOBt).

  • Purification: Chromatographic separation to isolate the (2S)-enantiomer from racemic mixtures.

Critical challenges include maintaining stereochemical integrity during amide bond formation and minimizing side reactions at the tertiary amine .

Structural and Stereochemical Insights

Conformational Dynamics

The compound’s flexibility arises from:

  • Pyrrolidine Ring Puckering: Adopts envelope conformations, influencing receptor binding.

  • Amide Bond Rotation: Restricted rotation due to steric hindrance from the 3-methylbutanamide group stabilizes specific dihedral angles .

Comparative Analysis with Analogs

Structural analogs highlight the importance of the benzyl group and stereochemistry:

AnalogModificationImpact on Activity
N-Cyclopropyl variant Cyclopropyl substituentEnhanced receptor selectivity
Piperidine-based analogSix-membered ringReduced CNS penetration

The (2S)-configuration in the target compound may confer higher affinity for serotonin receptors compared to (2R)-enantiomers.

Research Gaps and Future Directions

Unexplored Applications

  • Neuroprotection: Pyrrolidine derivatives mitigate oxidative stress in neuronal models .

  • Pain Management: Analgesic effects via κ-opioid receptor modulation warrant investigation.

Synthetic Challenges

  • Enantioselective Catalysis: Developing asymmetric hydrogenation methods to improve ee.

  • Green Chemistry: Solvent-free or aqueous-phase reactions to enhance sustainability .

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